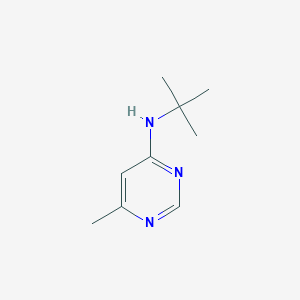
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and a piperidine ring attached to a carboxamide group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the 6-position.
Attachment of the Piperidine Ring: The piperidine ring is then introduced by reacting the chlorinated benzoxazole with piperidine under basic conditions, such as using sodium hydroxide or potassium carbonate.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the piperidine-substituted benzoxazole with a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to form the desired compound.
化学反応の分析
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atom in the benzoxazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
科学的研究の応用
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
類似化合物との比較
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-fluoro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: This compound has a fluorine atom instead of chlorine, which may result in different biological activities and chemical properties.
1-(6-methyl-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: The presence of a methyl group instead of chlorine can also lead to variations in its chemical reactivity and biological effects.
1-(6-bromo-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: The bromine-substituted derivative may exhibit different pharmacological properties compared to the chlorine-substituted compound.
特性
IUPAC Name |
1-(6-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQUAUVIKOZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)





![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
![2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6416824.png)
![(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6416826.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6416832.png)
![5-isopropyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6416842.png)

